molecular formula C6H12ClN B3270664 (Prop-2-yn-1-yl)(propyl)amine hydrochloride CAS No. 53227-34-2

(Prop-2-yn-1-yl)(propyl)amine hydrochloride

Cat. No. B3270664
CAS RN: 53227-34-2
M. Wt: 133.62 g/mol
InChI Key: VIFGZMPPRLSZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Prop-2-yn-1-yl)(propyl)amine hydrochloride” is a chemical compound with the formula C6H12ClN . It is used for research purposes and is not intended for human or veterinary use .


Synthesis Analysis

The synthesis of propargylamines, which includes “(Prop-2-yn-1-yl)(propyl)amine hydrochloride”, can be achieved by reactions of amines with propargyl halides . Other methods include the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “(Prop-2-yn-1-yl)(propyl)amine hydrochloride” consists of a propargyl group (HC≡C-), a propyl group (CH2CH2CH3), and an amine group (NH2), along with a hydrochloride ion (Cl-) .


Chemical Reactions Analysis

Propargylamines, including “(Prop-2-yn-1-yl)(propyl)amine hydrochloride”, can undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions to form chiral, fluorescent macrocycles . They can also undergo acylation with benzoyl chloride to form amides .


Physical And Chemical Properties Analysis

“(Prop-2-yn-1-yl)(propyl)amine hydrochloride” is a powder at room temperature . It has a molecular weight of 133.62 g/mol .

Scientific Research Applications

Neurodegenerative Disorders Treatment

Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds have shown to have neuroprotective effects, reducing oxidative stress and stabilizing mitochondrial membranes .

Monoamine Oxidase Inhibitor

Pargyline, a propargylamine derivative, is a monoamine oxidase inhibitor. Among the two isoforms of monoamine oxidase (MAO), MAO-B is responsible for neurodegenerative diseases like Alzheimer’s disease. Pargyline acts as an irreversible selective MAO-B inhibitor drug .

Treatment for Type 1 Diabetes

Being a MAO inhibitor, pargyline is also used for treating type 1 diabetes, and the cardiovascular complications associated with it .

Cancer Treatments

Pargyline has been found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells when used along with the chemotherapeutic agent camptothecin . It also has inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), thus making it useful for cancer treatments .

Parkinson’s Disease Treatment

Rasagiline and selegiline, both propargylamine derivatives, are also MAO-B inhibitors and are found to be effective for the treatment of Parkinson’s disease .

Solvent-free Synthesis of Propargylamines

Propargylamines are synthesized via A3 and KA2 coupling reactions. This solvent-free approach is very relevant and environmentally friendly .

Visible-light-induced Oxidative Formylation

Visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer was developed and afforded the corresponding formamides in good yields under mild conditions .

Safety and Hazards

“(Prop-2-yn-1-yl)(propyl)amine hydrochloride” is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin. It can cause severe skin burns and eye damage .

Future Directions

As a research chemical, “(Prop-2-yn-1-yl)(propyl)amine hydrochloride” has potential applications in various fields. Its future directions could include further exploration of its reactivity and potential uses in the synthesis of other compounds .

properties

IUPAC Name

N-prop-2-ynylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-3-5-7-6-4-2;/h1,7H,4-6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFGZMPPRLSZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Prop-2-yn-1-yl)(propyl)amine hydrochloride

CAS RN

53227-34-2
Record name 2-Propyn-1-amine, N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53227-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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